molecular formula C14H23ClN2O2 B1422938 2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one CAS No. 1306606-87-0

2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one

Cat. No. B1422938
CAS RN: 1306606-87-0
M. Wt: 286.8 g/mol
InChI Key: DTQJNZRNZAYRLL-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1306606-87-0. It has a molecular weight of 286.8 and its IUPAC name is 1-{[1-(chloroacetyl)-4-piperidinyl]carbonyl}-3-methylpiperidine . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23ClN2O2/c1-11-3-2-6-17(10-11)14(19)12-4-7-16(8-5-12)13(18)9-15/h11-12H,2-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Structural Analysis and Conformation

Research has highlighted the significance of piperidine derivatives in structural and conformational studies. The studies reveal the chair conformation of the piperidine ring and intricate hydrogen bonding patterns, which are crucial for understanding molecular interactions and designing novel compounds with specific properties. For instance, the crystal structures of various piperidin-4-ones and their derivatives have been extensively analyzed, showcasing weak N—H⋯O hydrogen bonds and C—H⋯π interactions, hinting at the delicate balance of forces that stabilize these structures (Arulraj et al., 2017) (Revathi et al., 2015).

Crystallography and Material Characterization

Piperidine compounds also play a pivotal role in crystallography and material characterization, aiding in understanding molecular geometry and intermolecular forces. The structural nuances of these molecules, such as chair conformations, hydrogen bond patterns, and dihedral angles, are meticulously studied, providing insights into the molecular architecture and its implications for material properties (Dega-Szafran et al., 2006) (Ribet et al., 2005).

Radiotracer Development for Brain Imaging

Notably, piperidine derivatives have been explored as potential radiotracers for brain imaging. Their affinity for neural transporters makes them candidates for studying and diagnosing neurological conditions. However, the specificity and behavior of these compounds in vivo can be complex and sometimes counterintuitive, underscoring the need for thorough investigation and understanding of their biochemical interactions (Musachio et al., 2006).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O2/c1-11-3-2-6-17(10-11)14(19)12-4-7-16(8-5-12)13(18)9-15/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQJNZRNZAYRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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